molecular formula C9H15Cl2N3O B6197484 6-(2-aminoethyl)-2-cyclopropylpyrimidin-4-ol dihydrochloride CAS No. 2680542-38-3

6-(2-aminoethyl)-2-cyclopropylpyrimidin-4-ol dihydrochloride

Katalognummer: B6197484
CAS-Nummer: 2680542-38-3
Molekulargewicht: 252.14 g/mol
InChI-Schlüssel: CESHLJBAIZGOGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(2-aminoethyl)-2-cyclopropylpyrimidin-4-ol dihydrochloride is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a cyclopropyl group attached to the pyrimidine ring, along with an aminoethyl side chain. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-aminoethyl)-2-cyclopropylpyrimidin-4-ol dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Aminoethylation: The aminoethyl side chain is introduced via a nucleophilic substitution reaction, where an aminoethyl group is attached to the pyrimidine ring.

    Hydrochloride Formation: The final step involves the conversion of the free base to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction optimization, and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-(2-aminoethyl)-2-cyclopropylpyrimidin-4-ol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the aminoethyl group can be replaced with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

6-(2-aminoethyl)-2-cyclopropylpyrimidin-4-ol dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-(2-aminoethyl)-2-cyclopropylpyrimidin-4-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol dihydrochloride
  • 2,2′-Oxydiethylamine dihydrochloride

Uniqueness

6-(2-aminoethyl)-2-cyclopropylpyrimidin-4-ol dihydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature enhances its stability and reactivity, making it a valuable compound for various research applications.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(2-aminoethyl)-2-cyclopropylpyrimidin-4-ol dihydrochloride involves the reaction of 2-cyclopropyl-4,6-dihydroxypyrimidine with 2-chloroethylamine hydrochloride in the presence of a base to form the desired product. The product is then isolated and purified as the dihydrochloride salt.", "Starting Materials": [ "2-cyclopropyl-4,6-dihydroxypyrimidine", "2-chloroethylamine hydrochloride", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-cyclopropyl-4,6-dihydroxypyrimidine in a suitable solvent (e.g. ethanol).", "Step 2: Add a stoichiometric amount of 2-chloroethylamine hydrochloride to the reaction mixture.", "Step 3: Add a base (e.g. sodium hydroxide) to the reaction mixture to initiate the reaction.", "Step 4: Heat the reaction mixture to reflux for several hours.", "Step 5: Allow the reaction mixture to cool and then filter off any solids.", "Step 6: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 7: Dissolve the crude product in a suitable solvent (e.g. water) and add a stoichiometric amount of hydrochloric acid to form the dihydrochloride salt.", "Step 8: Isolate and purify the dihydrochloride salt by recrystallization or other suitable methods." ] }

CAS-Nummer

2680542-38-3

Molekularformel

C9H15Cl2N3O

Molekulargewicht

252.14 g/mol

IUPAC-Name

4-(2-aminoethyl)-2-cyclopropyl-1H-pyrimidin-6-one;dihydrochloride

InChI

InChI=1S/C9H13N3O.2ClH/c10-4-3-7-5-8(13)12-9(11-7)6-1-2-6;;/h5-6H,1-4,10H2,(H,11,12,13);2*1H

InChI-Schlüssel

CESHLJBAIZGOGS-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C2=NC(=CC(=O)N2)CCN.Cl.Cl

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.